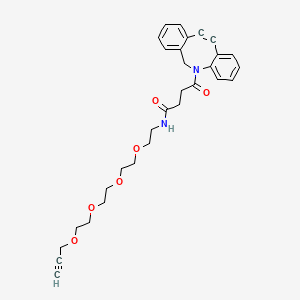

SIRT5 inhibitor 3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SIRT5-Inhibitor 3 ist eine Verbindung, die entwickelt wurde, um die Aktivität von Sirtuin 5 (SIRT5) zu hemmen, einem Mitglied der Sirtuin-Familie der NAD±-abhängigen Deacylasen. Sirtuine sind an verschiedenen zellulären Prozessen beteiligt, darunter Genexpression, Stoffwechsel, Stressreaktion und Alterung. Insbesondere SIRT5 wurde mit der Regulation von Stoffwechselwegen in Verbindung gebracht und ist an verschiedenen Krankheiten beteiligt, darunter Krebs, neurodegenerative Erkrankungen und Stoffwechselkrankheiten .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von SIRT5-Inhibitor 3 beinhaltet typischerweise die Herstellung eines zyklischen Pentapeptids mit einem zentralen Nε-Carboxyethyl-Thiocarbamoyl-Lysinrest. Diese Verbindung wird durch eine Reihe von Peptidkopplungsreaktionen synthetisiert, gefolgt von einer Cyclisierung zur Bildung der gewünschten zyklischen Struktur . Die Reaktionsbedingungen beinhalten häufig die Verwendung von Kupplungsreagenzien wie HATU oder EDCI, und die Reaktionen werden in Lösungsmitteln wie Dimethylformamid (DMF) oder Dichlormethan (DCM) unter Inertgasatmosphäre durchgeführt .

Industrielle Produktionsmethoden: Dies würde die Optimierung der Reaktionsbedingungen für Reaktionen im großen Maßstab, die Sicherstellung der Reinheit von Zwischenprodukten und Endprodukten sowie die Implementierung effizienter Reinigungsverfahren wie Chromatographie umfassen .

Chemische Reaktionsanalyse

Arten von Reaktionen: SIRT5-Inhibitor 3 unterliegt hauptsächlich Deacylierungsreaktionen, die von SIRT5 katalysiert werden. Diese Reaktionen beinhalten die Entfernung von Acylgruppen von Lysinresten an Proteinen. Zu den wichtigsten Arten von Deacylierungsreaktionen gehören Demalonierung, Desuccinylierung und Deglutarylierung .

Häufige Reagenzien und Bedingungen: Die von SIRT5 katalysierten Deacylierungsreaktionen benötigen typischerweise NAD+ als Cofaktor. Die Reaktionen werden unter physiologischen Bedingungen durchgeführt, wobei die optimale Aktivität bei pH 7,4 und Temperaturen um 37 °C beobachtet wird .

Hauptprodukte: Die Hauptprodukte, die aus den Deacylierungsreaktionen entstehen, sind das deacylierte Protein, Nicotinamid (NAM) und 2'-O-Acyl-ADP-Ribose (2'-O-AADPR) .

Wissenschaftliche Forschungsanwendungen

SIRT5-Inhibitor 3 hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird er als Werkzeug zur Untersuchung der enzymatischen Aktivität von SIRT5 und zur Entwicklung neuer Inhibitoren mit verbesserter Potenz und Selektivität verwendet . In der Biologie hilft er beim Verständnis der Rolle von SIRT5 im Zellstoffwechsel und seinen Auswirkungen auf verschiedene physiologische Prozesse . In der Medizin wird SIRT5-Inhibitor 3 hinsichtlich seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Krebs, neurodegenerativen Erkrankungen und Stoffwechselkrankheiten untersucht . In der Industrie kann er bei der Entwicklung neuer Medikamente eingesetzt werden, die auf SIRT5 abzielen .

Wirkmechanismus

SIRT5-Inhibitor 3 entfaltet seine Wirkung, indem er an das aktive Zentrum von SIRT5 bindet und so verhindert, dass das Enzym die Deacylierung von Lysinresten an Zielproteinen katalysiert . Diese Hemmung stört die normalen Stoffwechselprozesse, die von SIRT5 reguliert werden, was zu erhöhtem oxidativem Stress und einer beeinträchtigten Tumorzellentwicklung in Krebszellen führt . Zu den molekularen Zielstrukturen von SIRT5-Inhibitor 3 gehören Enzyme, die am Zellstoffwechsel beteiligt sind, wie Isocitratdehydrogenase 2 (IDH2) und Superoxiddismutase 1 (SOD1) .

Analyse Chemischer Reaktionen

Types of Reactions: SIRT5 inhibitor 3 primarily undergoes deacylation reactions catalyzed by SIRT5. These reactions involve the removal of acyl groups from lysine residues on proteins. The major types of deacylation reactions include demalonylation, desuccinylation, and deglutarylation .

Common Reagents and Conditions: The deacylation reactions catalyzed by SIRT5 typically require NAD+ as a cofactor. The reactions are carried out under physiological conditions, with optimal activity observed at pH 7.4 and temperatures around 37°C .

Major Products: The major products formed from the deacylation reactions include the deacylated protein, nicotinamide (NAM), and 2’-O-acyl-ADP-ribose (2’-O-AADPR) .

Wissenschaftliche Forschungsanwendungen

SIRT5 inhibitor 3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the enzymatic activity of SIRT5 and to develop new inhibitors with improved potency and selectivity . In biology, it helps in understanding the role of SIRT5 in cellular metabolism and its impact on various physiological processes . In medicine, this compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases . In industry, it may be used in the development of new drugs targeting SIRT5 .

Wirkmechanismus

SIRT5 inhibitor 3 exerts its effects by binding to the active site of SIRT5, thereby preventing the enzyme from catalyzing the deacylation of lysine residues on target proteins . This inhibition disrupts the normal metabolic processes regulated by SIRT5, leading to increased oxidative stress and impaired tumor growth in cancer cells . The molecular targets of this compound include enzymes involved in cellular metabolism, such as isocitrate dehydrogenase 2 (IDH2) and superoxide dismutase 1 (SOD1) .

Vergleich Mit ähnlichen Verbindungen

SIRT5-Inhibitor 3 ist in seiner Selektivität und Potenz im Vergleich zu anderen SIRT5-Inhibitoren einzigartig. Zu ähnlichen Verbindungen gehören Thioglutaryl-Pseudopeptide und andere zyklische Peptide, die zur Hemmung von SIRT5 entwickelt wurden . Diese Verbindungen unterscheiden sich in ihren chemischen Strukturen und Hemmungsmechanismen, zielen aber alle darauf ab, die SIRT5-Aktivität selektiv zu hemmen. SIRT5-Inhibitor 3 zeichnet sich durch seine starke und selektive Hemmung von SIRT5-katalysierten Deacylierungsreaktionen aus, was ihn zu einem wertvollen Werkzeug für Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

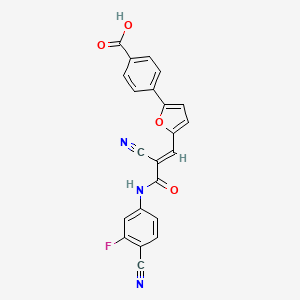

Molekularformel |

C22H12FN3O4 |

|---|---|

Molekulargewicht |

401.3 g/mol |

IUPAC-Name |

4-[5-[(E)-2-cyano-3-(4-cyano-3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |

InChI |

InChI=1S/C22H12FN3O4/c23-19-10-17(6-5-15(19)11-24)26-21(27)16(12-25)9-18-7-8-20(30-18)13-1-3-14(4-2-13)22(28)29/h1-10H,(H,26,27)(H,28,29)/b16-9+ |

InChI-Schlüssel |

ZXUUSUJEPKBBBB-CXUHLZMHSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)C#N)F)C(=O)O |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)C#N)F)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)

![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)